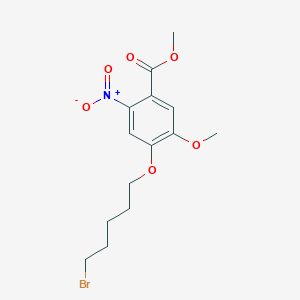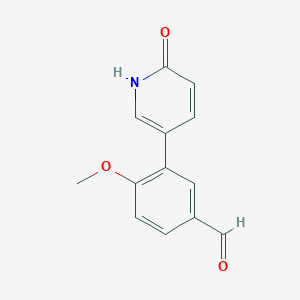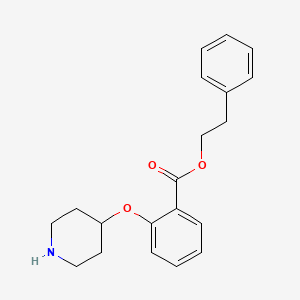
Methyl 4-(5-bromopentoxy)-5-methoxy-2-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(5-bromopentoxy)-5-methoxy-2-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates This compound is characterized by the presence of a bromopentoxy group, a methoxy group, and a nitro group attached to a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-bromopentoxy)-5-methoxy-2-nitrobenzoate typically involves multiple steps. One common method includes the etherification of a hydroxyl group with 1,5-dibromopentane in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like acetone . This reaction forms the bromopentoxy intermediate, which is then further reacted with a methoxy-substituted nitrobenzoate ester to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(5-bromopentoxy)-5-methoxy-2-nitrobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopentoxy group can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used for nucleophilic substitution.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Major Products
Substitution: Products include azido or thiocyanato derivatives.
Reduction: The major product is the corresponding amino compound.
Oxidation: The major product is the corresponding aldehyde or ketone.
Aplicaciones Científicas De Investigación
Methyl 4-(5-bromopentoxy)-5-methoxy-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-(5-bromopentoxy)-5-methoxy-2-nitrobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-(5-chloropentoxy)-5-methoxy-2-nitrobenzoate
- Methyl 4-(5-iodopentoxy)-5-methoxy-2-nitrobenzoate
- Methyl 4-(5-fluoropentoxy)-5-methoxy-2-nitrobenzoate
Uniqueness
Methyl 4-(5-bromopentoxy)-5-methoxy-2-nitrobenzoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom’s size and electronegativity can affect the compound’s interactions with other molecules, making it distinct from its chloro, iodo, and fluoro analogs.
Propiedades
Fórmula molecular |
C14H18BrNO6 |
|---|---|
Peso molecular |
376.20 g/mol |
Nombre IUPAC |
methyl 4-(5-bromopentoxy)-5-methoxy-2-nitrobenzoate |
InChI |
InChI=1S/C14H18BrNO6/c1-20-12-8-10(14(17)21-2)11(16(18)19)9-13(12)22-7-5-3-4-6-15/h8-9H,3-7H2,1-2H3 |
Clave InChI |
CEHGTMRENGGPCG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])OCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[2-(2-propan-2-yltetrazol-5-yl)ethyl]carbamate](/img/structure/B13870912.png)
![tert-butyl N-[2-[(2-bromoacetyl)-(cyclopropylmethyl)amino]ethyl]carbamate](/img/structure/B13870914.png)

![2-Methyl-5-[(4-propylphenyl)sulfamoyl]benzoic acid](/img/structure/B13870936.png)
![tert-butyl N-[1-(cyclobutylamino)-1-oxobutan-2-yl]carbamate](/img/structure/B13870938.png)






![5-Bromo-3-[(4-chloro-2,6-difluorophenyl)methyl]pyrimidin-4-one](/img/structure/B13870965.png)
